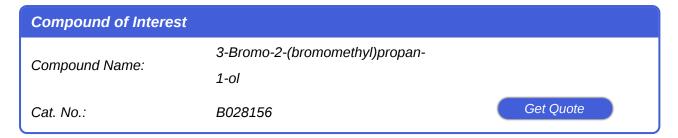


An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)propan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of **3-Bromo-2-(bromomethyl)propan-1-ol** (CAS No. 106023-63-6), a bifunctional organic compound with significant potential as a versatile building block in chemical synthesis. This document collates available data on its chemical and physical properties, outlines a detailed potential synthesis protocol, and explores its reactivity and applications.

Chemical Identity and Properties

3-Bromo-2-(bromomethyl)propan-1-ol is a halogenated alcohol with a molecular formula of C₄H₈Br₂O.[1] Its structure features a central carbon atom substituted with two bromomethyl groups and a hydroxymethyl group, making it a valuable intermediate for the introduction of a quaternary center with multiple reactive handles.

Table 1: Physicochemical Properties of 3-Bromo-2-(bromomethyl)propan-1-ol



Property	Value	Reference
CAS Number	106023-63-6	[1]
Molecular Formula	C4H8Br2O	[1]
Molecular Weight	231.91 g/mol	[1]
Appearance	Colorless liquid (predicted)	[2]
Boiling Point	276.6 ± 30.0 °C (Predicted)	[2]
Melting Point	40-41 °C	[2]
Density	1.951 ± 0.06 g/cm ³ (Predicted)	[2]
LogP	1.38470	[2]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of **3-Bromo-2-(bromomethyl)propan-1-ol** is scarce, a plausible and efficient route can be extrapolated from the synthesis of structurally similar compounds, such as 2,2-bis(bromomethyl)propane-1,3-diol.[3] The proposed synthesis involves the partial bromination of a suitable triol precursor.

Proposed Synthesis: Partial Bromination of 1,1,1-Tris(hydroxymethyl)ethane

This protocol describes a method for the selective bromination of two of the three hydroxyl groups of 1,1,1-Tris(hydroxymethyl)ethane.

Experimental Protocol:

- Materials:
 - 1,1,1-Tris(hydroxymethyl)ethane
 - Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)
 - Anhydrous diethyl ether or Dichloromethane



- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve
 1,1,1-Tris(hydroxymethyl)ethane in a suitable anhydrous solvent (e.g., diethyl ether).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a stoichiometric amount of the brominating agent (e.g., 2 equivalents of PBr₃)
 dropwise to the cooled solution while stirring vigorously. The temperature should be
 maintained below 5 °C during the addition.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
- Separate the organic layer and extract the aqueous layer with the organic solvent.
- o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 3-Bromo-2-(bromomethyl)propan-1-ol.



Diagram 1: Proposed Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol

Caption: Proposed synthetic route to **3-Bromo-2-(bromomethyl)propan-1-ol**.

Spectral Data (Predicted)

Due to the lack of publicly available experimental spectra, the following are predicted spectral characteristics based on the known structure of the molecule.

Table 2: Predicted Spectroscopic Data for **3-Bromo-2-(bromomethyl)propan-1-ol**

Spectroscopy	Predicted Peaks	
¹H NMR	CH ₂ OH: Doublet around 3.7-3.9 ppmCH ₂ Br: Doublets around 3.5-3.7 ppmCH-: Multiplet around 2.0-2.3 ppmOH: Broad singlet, chemical shift dependent on concentration and solvent	
¹³ C NMR	CH ₂ OH: ~65-70 ppmCH ₂ Br: ~35-40 ppm CH-: ~45-50 ppm	
IR (cm ⁻¹)	- O-H stretch: Broad, ~3300-3400- C-H stretch (sp³): ~2850-3000- C-O stretch: ~1050-1150- C-Br stretch: ~500-600	
Mass Spec (m/z)	- [M]+: 230, 232, 234 (isotopic pattern for 2 Br atoms)- [M-H ₂ O]+: 212, 214, 216- [M-Br]+: 151, 153- [M-CH ₂ Br]+: 137, 139	

Reactivity and Potential Applications

The bifunctional nature of **3-Bromo-2-(bromomethyl)propan-1-ol** makes it a highly valuable intermediate in organic synthesis. The presence of two primary bromide atoms and a primary alcohol allows for a range of selective transformations.

Key Reactions



- Nucleophilic Substitution: The two bromomethyl groups are susceptible to substitution by a
 wide range of nucleophiles, such as amines, thiols, and cyanides, to introduce new
 functional groups.
- Etherification/Esterification: The primary alcohol can be readily converted to ethers or esters under standard conditions.
- Intramolecular Cyclization: Under basic conditions, intramolecular Williamson ether synthesis
 can lead to the formation of a substituted oxetane ring, a structural motif of increasing
 interest in medicinal chemistry.

Potential Applications in Drug Development and Materials Science

- Synthesis of Oxetane Derivatives: As a precursor to 3-hydroxymethyl-3-(bromomethyl)oxetane, it can be used to synthesize a variety of 3,3-disubstituted oxetanes, which are recognized as valuable isosteres for gem-dimethyl groups in drug candidates, often improving physicochemical properties such as solubility.
- Scaffold for Combinatorial Chemistry: The three distinct reactive sites can be orthogonally functionalized to generate diverse libraries of compounds for high-throughput screening.
- Monomer for Polymer Synthesis: The di-bromo functionality, coupled with the hydroxyl group, allows for its use as a monomer in the synthesis of specialized polymers and dendrimers.

Diagram 2: Potential Reaction Pathway for Oxetane Synthesis

Caption: Intramolecular cyclization to form a substituted oxetane.

Conclusion

3-Bromo-2-(bromomethyl)propan-1-ol is a promising, albeit currently under-documented, chemical intermediate. Its unique structure offers significant synthetic advantages for the construction of complex molecules, particularly in the burgeoning field of oxetane chemistry for drug discovery. Further research into its synthesis, characterization, and reaction scope is warranted to fully unlock its potential for the scientific community.



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